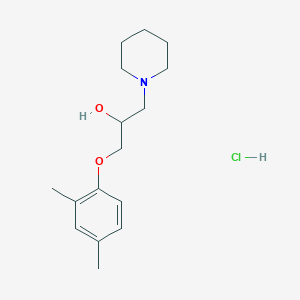![molecular formula C22H23F3N2O4 B5011371 1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5011371.png)
1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "DTG" and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DTG is not yet fully understood. However, it is believed to act as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. DTG has also been shown to have modulatory effects on various ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects:
DTG has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. DTG has also been shown to have anti-inflammatory and immunomodulatory effects, as well as antinociceptive effects.
Vorteile Und Einschränkungen Für Laborexperimente
DTG has several advantages for use in lab experiments. It is a highly selective agonist for the sigma-1 receptor, which makes it a valuable tool for investigating the role of this receptor in various biological processes. However, there are also several limitations to the use of DTG in lab experiments. It has been shown to have off-target effects on various other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on DTG. One area of interest is the development of more selective agonists for the sigma-1 receptor, which could help to clarify the role of this receptor in various biological processes. Another area of interest is the investigation of the potential therapeutic applications of DTG, particularly in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of DTG and its effects on various biological systems.
Synthesemethoden
The synthesis of DTG involves several steps, which include the reaction of 3,4-dimethoxybenzoyl chloride with 3-(trifluoromethyl)aniline to form the intermediate 1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide. This intermediate is then reacted with piperidine to form the final product, 1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
DTG has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the central nervous system, immune system, and cardiovascular system. DTG has been used in several studies to investigate the mechanisms of action of various drugs and to identify potential therapeutic targets for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O4/c1-30-18-7-6-15(12-19(18)31-2)21(29)27-10-8-14(9-11-27)20(28)26-17-5-3-4-16(13-17)22(23,24)25/h3-7,12-14H,8-11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYZBAMRWCUOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)

![methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B5011304.png)
![5-[4-(allyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011312.png)
![1-(2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}phenyl)ethanone](/img/structure/B5011314.png)
![1-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]ethanone](/img/structure/B5011322.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B5011328.png)

![(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)(phenyl)acetic acid](/img/structure/B5011357.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5011360.png)
![1-(2-ethoxyphenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5011366.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5011387.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011394.png)
![methyl 4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5011395.png)